molecular formula C6H2F3NO B15214477 2-(Trifluoromethyl)furan-3-carbonitrile

2-(Trifluoromethyl)furan-3-carbonitrile

Cat. No.: B15214477
M. Wt: 161.08 g/mol
InChI Key: MPHGGFPJSYHTLX-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)furan-3-carbonitrile is an organic compound with the molecular formula C6H2F3NO. It is characterized by the presence of a trifluoromethyl group attached to a furan ring, which also bears a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)furan-3-carbonitrile typically involves the introduction of a trifluoromethyl group to a furan ring. One common method is the radical trifluoromethylation of furan derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)furan-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Trifluoromethyl)furan-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)furan-3-carbonitrile largely depends on its specific application. In biological systems, its trifluoromethyl group can enhance the lipophilicity of molecules, improving their ability to cross cell membranes. This property is particularly useful in drug design, where it can increase the bioavailability of pharmaceutical compounds .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)furan-3-carbonitrile is unique due to the combination of its trifluoromethyl and carbonitrile groups on a furan ring. This structure imparts distinct chemical properties, such as high thermal stability and resistance to oxidation, making it valuable in various applications .

Properties

Molecular Formula

C6H2F3NO

Molecular Weight

161.08 g/mol

IUPAC Name

2-(trifluoromethyl)furan-3-carbonitrile

InChI

InChI=1S/C6H2F3NO/c7-6(8,9)5-4(3-10)1-2-11-5/h1-2H

InChI Key

MPHGGFPJSYHTLX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1C#N)C(F)(F)F

Origin of Product

United States

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